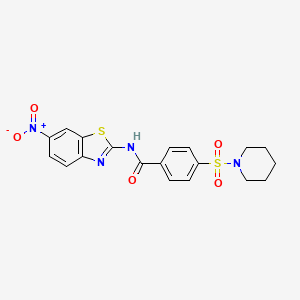N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
CAS No.: 423747-45-9
Cat. No.: VC5294416
Molecular Formula: C19H18N4O5S2
Molecular Weight: 446.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 423747-45-9 |
|---|---|
| Molecular Formula | C19H18N4O5S2 |
| Molecular Weight | 446.5 |
| IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H18N4O5S2/c24-18(21-19-20-16-9-6-14(23(25)26)12-17(16)29-19)13-4-7-15(8-5-13)30(27,28)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,24) |
| Standard InChI Key | IGKBRTLMJNWJOP-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
| Molecular Formula | C18H18N4O4S2 |
| Molecular Weight | 418.49 g/mol |
| Structural Features | Contains a benzothiazole core, nitro group, sulfonamide linkage, and piperidine moiety. |
| Functional Groups | Nitro (-NO), sulfonamide (-SONH), amide (-CONH), heterocyclic piperidine. |
Synthesis
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves:
-
Preparation of Benzothiazole Core:
-
The benzothiazole nucleus is synthesized by condensation of 2-aminothiophenol with nitro-substituted carboxylic acids or derivatives.
-
-
Sulfonamide Formation:
-
A sulfonyl chloride derivative reacts with piperidine to form the piperidine-sulfonamide intermediate.
-
-
Amide Coupling:
-
The benzothiazole derivative is coupled with the sulfonamide-containing benzoyl chloride or similar reagents using coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide).
-
Biological Relevance
This compound's structural features suggest potential pharmacological activities due to:
-
Benzothiazole Core: Known for antimicrobial, anticancer, and anti-inflammatory properties.
-
Sulfonamide Group: Plays a critical role in enzyme inhibition and drug-receptor interactions.
-
Nitro Group: Enhances electron-withdrawing properties, influencing binding affinity to biological targets.
Potential Applications:
-
Enzyme Inhibition:
-
Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes.
-
-
Antimicrobial Activity:
-
Compounds with benzothiazole and nitro functionalities have shown activity against bacterial and fungal strains.
-
-
Anticancer Potential:
-
Benzothiazole derivatives have been studied for their cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity
Studies on similar benzothiazole-sulfonamide compounds have demonstrated strong activity against Gram-positive and Gram-negative bacteria as well as fungi .
Enzyme Modulation
Sulfonamides are well-documented inhibitors of enzymes like dihydrofolate reductase (DHFR), suggesting possible applications in antimicrobial or anticancer therapies .
Drug Design
The combination of benzothiazole and sulfonamide scaffolds makes this compound a promising candidate for further optimization in drug discovery programs targeting diseases like cancer or infectious diseases.
Comparative Analysis
To better understand its relevance, we compare it with other structurally related compounds:
Future Directions
Research on this compound could focus on:
-
Biological Screening:
-
Testing against bacterial, fungal, and cancer cell lines.
-
-
Mechanistic Studies:
-
Investigating enzyme inhibition profiles (e.g., DHFR or carbonic anhydrase).
-
-
Drug Optimization:
-
Modifying functional groups to enhance bioavailability and reduce toxicity.
-
-
Computational Studies:
-
Docking simulations to predict binding affinity with biological targets.
-
This detailed exploration highlights the potential significance of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE, emphasizing its value in medicinal chemistry research. Further experimental studies are recommended to fully elucidate its pharmacological profile and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume